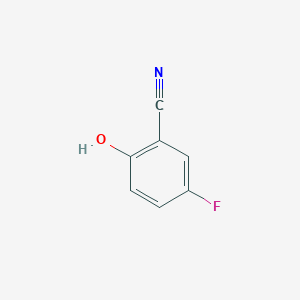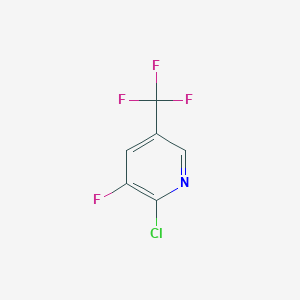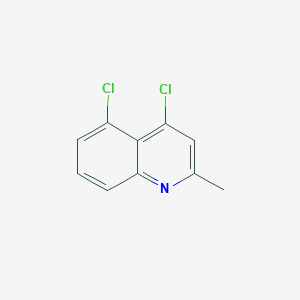
4,5-Dichloro-2-methylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4,5-Dichloro-2-methylquinoline” is a chemical compound with the molecular formula C10H7Cl2N . It is a two-ring heterocyclic compound . The exact properties and applications of this specific compound are not widely documented in the literature.
Synthesis Analysis
The synthesis of quinoline and its analogues has been a subject of interest in the field of synthetic organic chemistry due to its versatile applications . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach have been used for the construction of the principal quinoline scaffold . Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .
Molecular Structure Analysis
The molecular structure of “4,5-Dichloro-2-methylquinoline” consists of a quinoline core with chlorine atoms at the 4 and 5 positions and a methyl group at the 2 position . The molecular weight of this compound is 212.08 .
Applications De Recherche Scientifique
Antimicrobial Applications
Research indicates that derivatives of 4,5-Dichloro-2-methylquinoline exhibit potent antimicrobial activities. For instance, compounds isolated from Citrullus colocynthis fruits, including 4-methylquinoline analogs, have demonstrated significant activities against foodborne bacteria, suggesting their potential as natural preservatives to enhance food safety and quality (Min-Gi Kim et al., 2014). Furthermore, novel chloroquinoline derivatives have been synthesized and evaluated for their antimicrobial activities, indicating promising applications in developing new antibacterial and antifungal agents (S. Murugavel et al., 2018).
Pharmaceutical Applications
4,5-Dichloro-2-methylquinoline derivatives have been explored for their pharmaceutical applications, particularly in the synthesis of compounds with potential anticancer activities. A study reported the synthesis and evaluation of 2,4-Dichloro-6-methylquinoline for its cytotoxic and apoptotic activity against human oral carcinoma cell lines, highlighting its potential as an anti-cancer agent (R. Somvanshi et al., 2008). Another research project focused on the development of tubulin-polymerization inhibitors targeting the colchicine site, utilizing the 6-methoxy-1,2,3,4-tetrahydroquinoline moiety, demonstrating significant in vitro cytotoxic activity and inhibition of tubulin assembly (Xiao-Feng Wang et al., 2014).
Chemical Structure and Spectroscopy Studies
The synthesis, characterization, and computational studies of biologically important hydroxyhaloquinolines and their derivatives have provided insights into their structure-activity relationships. These studies involve spectroscopic characterization and thermal analysis of divalent transition metal complexes of 8-hydroxyquinoline derivatives, offering valuable information for the design of new molecules with enhanced pharmacological properties (G. Małecki et al., 2010; K. .. Patel, H. S. Patel, 2017).
Propriétés
IUPAC Name |
4,5-dichloro-2-methylquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N/c1-6-5-8(12)10-7(11)3-2-4-9(10)13-6/h2-5H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVFJONOGDIDNDM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=N1)C=CC=C2Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dichloro-2-methylquinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

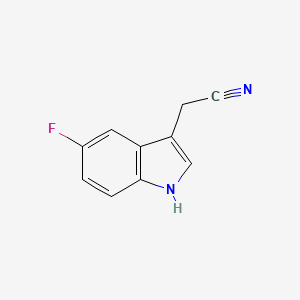
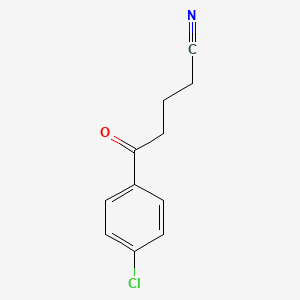
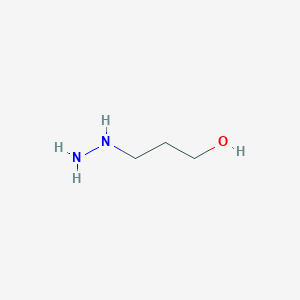
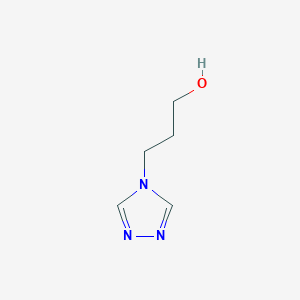
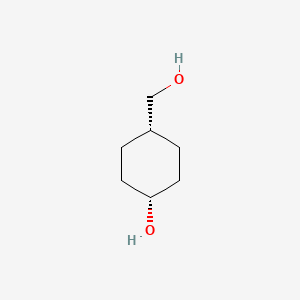
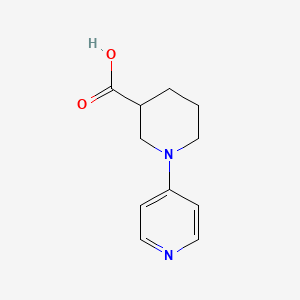
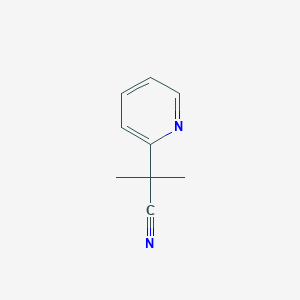
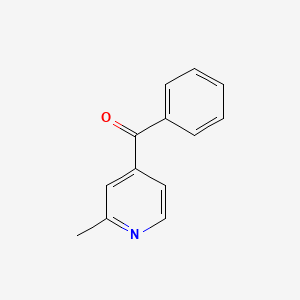
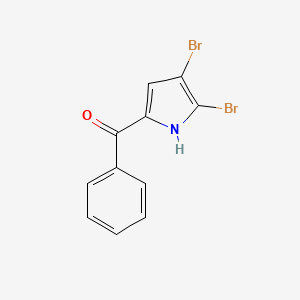
![[4-(Hydroxymethyl)-1-trityl-1H-imidazol-5-YL]methanol](/img/structure/B1313440.png)

